molecular formula C19H18N2O B15283986 N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline

N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline

Katalognummer: B15283986
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: QPTCKRKWXXPPQS-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline is a chemical compound with the molecular formula C15H16N2O It is known for its unique structure, which includes a dimethylamino group and an oxido-isoquinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline typically involves the reaction of N,N-dimethylaniline with an appropriate isoquinoline derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the isoquinoline, followed by the addition of N,N-dimethylaniline. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxido group back to its original state or further reduce other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline involves its interaction with specific molecular targets and pathways. The oxido-isoquinoline moiety can interact with enzymes and receptors, leading to various biological effects. The dimethylamino group may also play a role in modulating the compound’s activity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-dimethyl-4-[2-(2-oxido-1-pyridinyl)vinyl]aniline
  • N,N-dimethyl-4-[2-(2-oxido-1-quinolinyl)vinyl]aniline
  • N,N-dimethyl-4-[2-(2-oxido-1-benzimidazolyl)vinyl]aniline

Uniqueness

N,N-dimethyl-4-[2-(2-oxido-1-isoquinolinyl)vinyl]aniline is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the oxido-isoquinoline moiety sets it apart from other similar compounds, providing unique opportunities for research and application.

Eigenschaften

Molekularformel

C19H18N2O

Molekulargewicht

290.4 g/mol

IUPAC-Name

N,N-dimethyl-4-[(E)-2-(2-oxidoisoquinolin-2-ium-1-yl)ethenyl]aniline

InChI

InChI=1S/C19H18N2O/c1-20(2)17-10-7-15(8-11-17)9-12-19-18-6-4-3-5-16(18)13-14-21(19)22/h3-14H,1-2H3/b12-9+

InChI-Schlüssel

QPTCKRKWXXPPQS-FMIVXFBMSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=[N+](C=CC3=CC=CC=C32)[O-]

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=CC2=[N+](C=CC3=CC=CC=C32)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.